molecular formula C12H8Cl2 B164822 3,4-Dichlorobiphenyl CAS No. 2974-92-7

3,4-Dichlorobiphenyl

Cat. No.: B164822
CAS No.: 2974-92-7
M. Wt: 223.09 g/mol
InChI Key: ZGHQUYZPMWMLBM-UHFFFAOYSA-N
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Description

3,4-Dichlorobiphenyl is one of the many polychlorinated biphenyls, which are synthetic organic compounds. These compounds consist of two benzene rings connected by a single bond, with chlorine atoms attached to the rings. This compound, specifically, has chlorine atoms at the 3rd and 4th positions on the biphenyl structure. Polychlorinated biphenyls have been widely used in various industrial applications due to their chemical stability and insulating properties .

Mechanism of Action

Target of Action

3,4-Dichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor (AhR) and estrogen receptor . The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . The estrogen receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

The biochemical pathways affected by this compound are complex and involve several steps. The compound is metabolized by biphenyl 2,3-dioxygenase, leading to the formation of cis-2,3-dihydro-2,3-dihydroxychlorobiphenyl . This intermediate can then be further metabolized, leading to the formation of various metabolites .

Pharmacokinetics

Like other pcbs, it is known to be lipophilic and to bioaccumulate in the body . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties are likely to be influenced by its lipophilicity, leading to high persistence in the body and the environment .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific cell type and exposure level. Chronic exposure to PCBs, including this compound, can result in symptoms such as abdominal pain, nausea, vomiting, diarrhea, headache, dizziness, depression, nervousness, dermal and ocular lesions, fatigue, irregular menstrual cycles, and a lowered immune response . At the cellular level, exposure to certain PCBs has been shown to increase dendritic arborization in vitro .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its action can be influenced by factors such as temperature, pH, and the presence of other contaminants . Furthermore, its production as a byproduct of industrial processes means that it is often found in specific environmental contexts, which can influence its distribution and effects .

Biochemical Analysis

Biochemical Properties

3,4-Dichlorobiphenyl interacts with various biomolecules in the body. It is known to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons . It is also involved in cell-cycle regulation , suggesting interactions with proteins and enzymes involved in these processes.

Cellular Effects

This compound can have significant effects on cellular processes. It is known to accumulate in cellular membranes , potentially disrupting their function

Molecular Mechanism

It is known to be metabolized through the meta-cleavage pathway by oxidation of the 3′-ring with subsequent rupture and hydrolysis to form 4-chlorobenzoate (4-CBa), which is metabolized through 4-chlorocatechol (4-CC) by the meta-fission pathway .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been shown to rapidly eliminate from lung, serum, and liver with half-lives of 1.9, 1.8, and 2.1 hours, respectively

Metabolic Pathways

This compound is involved in several metabolic pathways. As mentioned earlier, it is metabolized through the meta-cleavage pathway to form 4-chlorobenzoate, which is further metabolized through the meta-fission pathway

Transport and Distribution

This compound is known to accumulate in cellular membranes , suggesting that it can be transported and distributed within cells and tissues

Subcellular Localization

Given its lipophilic nature and its known accumulation in cellular membranes , it is likely to be found in lipid-rich areas of the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorobiphenyl can be synthesized through several methods. One common method involves the chlorination of biphenyl using chlorine gas in the presence of a catalyst. Another method includes the Ullmann reaction, where biphenyl is reacted with a chlorinating agent such as copper chloride under high temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced by the direct chlorination of biphenyl. This process involves passing chlorine gas through a solution of biphenyl in a suitable solvent, typically in the presence of a catalyst to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dichlorobiphenyl has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.

    Biology: Research on its biodegradation by microorganisms helps understand the environmental fate of polychlorinated biphenyls.

    Medicine: Studies on its toxicological effects contribute to understanding the health impacts of polychlorinated biphenyl exposure.

    Industry: It is used in the development of materials with specific insulating properties

Comparison with Similar Compounds

Comparison: 3,4-Dichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other dichlorobiphenyls, it may exhibit different environmental persistence and toxicity profiles. For instance, 2,4-Dichlorobiphenyl might have different reactivity in substitution reactions due to the position of chlorine atoms .

Properties

IUPAC Name

1,2-dichloro-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHQUYZPMWMLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073310
Record name 3,4-Dichlorobiphenyl
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Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2974-92-7
Record name PCB 12
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Record name 3,4-Dichlorobiphenyl
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Record name 3,4-DICHLOROBIPHENYL
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Record name 3,4-Dichlorobiphenyl
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Record name 1,1'-Biphenyl, 3,4-dichloro-
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Record name 3,4-DICHLOROBIPHENYL
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Synthesis routes and methods

Procedure details

A mixture was prepared of 1-Bromo-3,4-dichlorobenzene (20.0 g, 88.5 mmol), phenylboronic acid (13.5 g, 110.6 mmol), triphenylphosphine (2.32 g, 8.85 mmol), potassium carbonate (30.58 g, 221.25 mmol), 150 mL xylenes, and 150 mL water. The mixture was stirred and nitrogen bubbled into it for 20 minutes. Palladium acetate was added (0.99 g, 4.425 mmol) and the mixture was heated at 120° C. under nitrogen overnight. Cooled to room temperature and diluted with water and dichloromethane. The mixture was filtered through Celite and the Celite was washed with water and dichloromethane. The layers were separated and the aqueous layer extracted with dichloromethane. The organic layers were dried over magnesium sulfate, filtered, and evaporated to yield a brown oil. The crude material was purified by column chromatography eluting with hexanes. The cleanest fractions containing product were collected. Obtained 6 g (30%) of clean product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
30.58 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
30%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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